2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C16H13ClN2O2 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-11-4-2-10(3-5-11)15-12(8-18)16(17)19-14-6-7-21-9-13(14)15/h2-5H,6-7,9H2,1H3 |
InChI Key |
AFIFIQDTNQOAAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC3=C2COCC3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Pyrano[4,3-b]pyridine Systems
Condensation of Hydroxypyridines
One established approach involves the condensation of 4-hydroxy-pyridin-2(1H)-ones with activated nitriles such as malononitrile in the presence of a base. This reaction typically progresses through Michael addition followed by cyclization to form the pyrano ring. The general procedure involves refluxing a mixture of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, malononitrile, a corresponding aldehyde, and triethylamine in ethanol for approximately 50 minutes.
Chlorination of Pyridine-Containing Precursors
Specific Preparation Methods for 2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Method 1: Synthesis via Pyridone Intermediate
This approach is based on the synthesis of structurally similar nicotinonitriles reported in the literature.
Step 1: Synthesis of Pyridone Intermediate
A mixture of 4-methoxybenzaldehyde (1.36 g, 10 mmol), an appropriate cyclic ketone (10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), ammonium acetate (0.77 g, 10 mmol), and piperidine (0.2 mL) in ethanol (30 mL) is stirred at ambient temperature for 24 hours. The precipitate is filtered, washed with cold ethanol, and dried to obtain the pyridone intermediate.
Step 2: Chlorination of Pyridone Intermediate
The pyridone intermediate (5 mmol) is refluxed with PCl₅ (3.12 g, 15 mmol) in POCl₃ (5 mL) for 7 hours. The reaction mixture is then poured onto crushed ice, and the formed solid is filtered, dried, and recrystallized from ethanol to give the chlorinated product.
Step 3: Reduction to Form 7,8-dihydro-5H-pyrano Structure
The chlorinated product is subjected to selective reduction conditions to obtain the 7,8-dihydro-5H-pyrano[4,3-b]pyridine structure. This can be achieved using sodium borohydride in ethanol at controlled temperature.
Method 2: One-Pot Condensation Approach
This method adapts the environmentally friendly synthesis of pyran-3-carbonitriles described in the literature.
Step 1: Preparation of α,α'-bis(4-methoxybenzylidene) Cycloalkanone
4-methoxybenzaldehyde (2.72 g, 20 mmol) and an appropriate cyclic ketone (10 mmol) are reacted in the presence of sodium hydroxide (0.8 g, 20 mmol) in ethanol to form the α,α'-bis(4-methoxybenzylidene) cycloalkanone intermediate.
Step 2: One-Pot Condensation with Malononitrile
A mixture of the α,α'-bis(4-methoxybenzylidene) cycloalkanone (1 mmol), malononitrile (0.066 g, 1 mmol), and potassium carbonate (0.007 g, 0.05 mmol) in ethanol (10 mL) is refluxed for an appropriate time (5-60 minutes). After cooling to room temperature, the resulting precipitate is filtered, washed with n-hexane, and dried to furnish the corresponding pyrano-carbonitrile derivative.
Step 3: Chlorination to Introduce 2-chloro Functionality
The product from Step 2 is chlorinated using phosphorus oxychloride and phosphorus pentachloride under reflux conditions to introduce the 2-chloro functionality, completing the synthesis of the target compound.
Method 3: Direct Chlorination of Pyridine Derivatives
Based on procedures for preparing 2-chloro-4-cyanopyridines.
Step 1: Synthesis of Pyridine Precursor
A suitable pyridine derivative containing the required methoxyphenyl and carbonitrile functionalities is synthesized through appropriate coupling reactions.
Step 2: Chlorination of Pyridine Precursor
The pyridine derivative (10 mmol) is added to phosphorus oxychloride (30 mL), and the mixture is heated to 80°C for 5 hours, then to 100°C for 24 hours. After cooling to room temperature, the mixture is carefully added to a pH 7 buffer solution while maintaining the pH at 5-6 by adding sodium hydroxide. The product is extracted with methyl tert-butyl ether, treated with activated charcoal, filtered, and isolated.
Step 3: Cyclization to Form Pyrano Structure
The chlorinated intermediate undergoes cyclization to form the desired pyrano[4,3-b]pyridine structure, followed by selective reduction to obtain the 7,8-dihydro derivative.
Method 4: Suzuki Coupling Approach
This approach utilizes palladium-catalyzed cross-coupling to introduce the 4-methoxyphenyl group.
Step 1: Preparation of 2-Chloro-pyrano[4,3-b]pyridine-3-carbonitrile
An appropriate 2-chloro-pyrano[4,3-b]pyridine-3-carbonitrile core structure is synthesized through established methods.
Step 2: Suzuki Coupling with 4-methoxyphenylboronic Acid
The 2-chloro-pyrano[4,3-b]pyridine-3-carbonitrile (1 mmol) is reacted with 4-methoxyphenylboronic acid (0.152 g, 1 mmol) in the presence of tetrakis(triphenylphosphine)palladium(0) (0.058 g, 0.05 mmol) and potassium carbonate (0.276 g, 2 mmol) in a mixture of 1,4-dioxane and water (4:1, 10 mL) at 80°C for 12 hours. The product is isolated through standard workup procedures.
Step 3: Selective Reduction to 7,8-dihydro Derivative
The coupled product undergoes selective reduction to form the 7,8-dihydro-5H-pyrano[4,3-b]pyridine structure, completing the synthesis of the target compound.
Comparative Analysis of Preparation Methods
Table 1 provides a comprehensive comparison of the four proposed methods for preparing this compound:
| Parameter | Method 1: Pyridone Intermediate | Method 2: One-Pot Condensation | Method 3: Direct Chlorination | Method 4: Suzuki Coupling |
|---|---|---|---|---|
| Overall Steps | 3 | 3 | 3 | 3 |
| Key Reagents | Ammonium acetate, piperidine, PCl₅, POCl₃, NaBH₄ | K₂CO₃, malononitrile, POCl₃, PCl₅ | POCl₃, PCl₅ | Pd(PPh₃)₄, 4-methoxyphenylboronic acid, K₂CO₃, NaBH₄ |
| Reaction Conditions | Room temperature to reflux | Reflux in ethanol | 80-100°C | 80°C |
| Total Reaction Time | >31 hours | 5-65 hours | >29 hours | >16 hours |
| Expected Overall Yield | 50-60% | 60-70% | 20-25% | 40-50% |
| Cost Efficiency | Moderate | High | Moderate | Low (due to Pd catalyst) |
| Environmental Impact | Moderate | Low | High | Moderate |
| Scalability | Good | Excellent | Moderate | Limited |
| Technical Difficulty | Moderate | Low | Moderate | High |
Table 1: Comparative analysis of preparation methods for this compound.
Spectroscopic Characterization Data
The following spectroscopic data would be expected for this compound based on structurally similar compounds:
Infrared Spectroscopy
The IR spectrum should exhibit characteristic absorption bands as outlined in Table 2:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C≡N stretching | 2220-2225 | Strong |
| C-O-C stretching | 1250-1270 | Medium to strong |
| C=N stretching | 1580-1600 | Medium |
| C-Cl stretching | 750-780 | Medium |
| Aromatic C-H stretching | 3000-3100 | Weak |
| Aliphatic C-H stretching | 2850-2950 | Medium |
| C-OCH₃ stretching | 1020-1080 | Medium |
Table 2: Expected IR absorption bands for this compound.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
Expected chemical shifts and coupling patterns are presented in Table 3:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| 4-Methoxyphenyl aromatic protons | 7.00-7.50 | Two doublets (AA'BB' pattern) | 4H |
| OCH₃ | 3.80-3.85 | Singlet | 3H |
| 5-H (pyrano ring) | 4.20-4.35 | Triplet | 2H |
| 7-H (pyrano ring) | 2.80-2.95 | Triplet | 2H |
| 8-H (pyrano ring) | 1.85-2.10 | Multiplet | 2H |
Table 3: Expected ¹H NMR data for this compound.
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
Expected carbon signals are shown in Table 4:
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C≡N | 115-120 |
| Pyridine ring carbons | 160-165, 150-155, 135-140 |
| C-Cl | 145-150 |
| C=N | 155-160 |
| Methoxyphenyl carbons | 125-135 (aromatic), 158-160 (C-OCH₃) |
| OCH₃ | 55-56 |
| Pyrano ring carbons | 65-70, 25-30, 20-25 |
Table 4: Expected ¹³C NMR data for this compound.
Mass Spectrometry
The compound would be expected to show a molecular ion peak at m/z 312.75 [M]⁺ with the characteristic isotope pattern for chlorine-containing compounds (M+2 peak approximately 33% of the intensity of the molecular ion peak).
Reaction Mechanism Analysis
Mechanism for Method 2 (One-Pot Condensation)
The one-pot condensation approach likely proceeds through the following mechanistic pathway:
- Base-catalyzed condensation of 4-methoxybenzaldehyde with the cyclic ketone to form the α,α'-bis(4-methoxybenzylidene) cycloalkanone.
- Michael addition of malononitrile to one of the activated double bonds of the bis(arylidene) cycloalkanone.
- Intramolecular cyclization involving the nitrile group and the remaining double bond to form the pyrano ring.
- Tautomerization to give the 2-amino-4H-pyran-3-carbonitrile intermediate.
- Chlorination of the amino group using POCl₃/PCl₅ to introduce the 2-chloro functionality.
The potassium carbonate catalyst facilitates the Michael addition and cyclization steps by generating the active carbanion from malononitrile.
Optimization Parameters for Synthesis
Table 5 outlines the critical parameters that should be optimized for achieving maximum yield and purity in the synthesis of this compound:
| Parameter | Optimal Condition | Effect on Synthesis |
|---|---|---|
| Catalyst concentration | 5-20 mol% K₂CO₃ for Method 2 | Higher concentrations may lead to side reactions |
| Reaction temperature | 40-80°C depending on method | Controls reaction rate and selectivity |
| Solvent system | Ethanol for Methods 1 and 2; MTBE for Method 3 | Influences solubility and reaction efficiency |
| Reaction time | Method-dependent (5-60 min for Method 2) | Extended times may reduce yields through degradation |
| pH control | 5-6 for workup in Method 3 | Critical for product stability during isolation |
| Stoichiometry | 1:1 ratio of reagents for most steps | Excess reagents may promote side reactions |
Table 5: Optimization parameters for the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyranopyridines.
Scientific Research Applications
2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their substituent-driven differences:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound enhances electron density compared to 4-chlorophenyl () or nitro groups (e.g., 3v in ), which may improve solubility in polar solvents .
- Alkyl vs. Aromatic Substituents: Propyl or phenethyl groups () reduce melting points and increase lipophilicity, whereas methoxyphenyl or nitro groups elevate thermal stability (e.g., 3v in has Mp 291–292°C) .
Crystallographic and Spectroscopic Validation
- XRD and SHELX Software: Structural validation of analogs (e.g., ) relies on SHELX programs, which are critical for confirming fused ring systems and substituent orientations .
- IR/NMR Trends: The nitrile group (~2191 cm⁻¹ in IR) and methoxy protons (~δ 3.35 ppm in ¹H NMR) are consistent across analogs, aiding in structural elucidation .
Biological Activity
2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a chloro group, a methoxyphenyl group, and a pyranopyridine core, has led to various studies investigating its biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H13ClN2O2
- Molecular Weight : 300.74 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC=C(C=C1)C2=C(C(=NC3=C2COCC3)Cl)C#N
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
The compound has shown promising antimicrobial properties in vitro. Studies have evaluated its effectiveness against several pathogens, reporting minimum inhibitory concentration (MIC) values indicating significant activity. For instance, derivatives of this compound were tested against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating a reduction in biofilm formation and bacterial viability .
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have yielded encouraging results. It has been studied for its cytotoxic effects on various cancer cell lines. Notably:
- MCF7 (breast cancer) : Exhibited IC50 values indicating significant growth inhibition.
- NCI-H460 (lung cancer) : Similar cytotoxicity was observed.
These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through specific molecular interactions .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes involved in cellular signaling pathways. This interaction may lead to modulation of biological processes such as:
- Inhibition of viral replication.
- Induction of apoptosis in cancer cells.
- Disruption of microbial cell wall synthesis .
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. A summary of key findings is presented in the following table:
Q & A
Q. Q1. What synthetic methodologies are commonly employed for synthesizing pyrano[4,3-b]pyridine-carbonitrile derivatives?
A1. Synthesis typically involves multi-step reactions:
- Cyclization : Base-mediated (e.g., NaOH in dichloromethane) cyclization of intermediates like chlorophenyl-piperidine derivatives .
- Functionalization : Introduction of substituents (e.g., methoxy, chloro) via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. Q2. How is the molecular structure of this compound validated experimentally?
A2. X-ray crystallography is the gold standard:
- Data Collection : Bruker Kappa APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL software for structure solution and refinement, ensuring R-factors < 0.05 .
- Key Parameters : Monoclinic crystal systems (e.g., P2₁/c) with unit cell dimensions a ≈ 8.8–9.5 Å, b ≈ 13.8–19.9 Å, and β ≈ 96–97° are typical .
Q. Q3. What safety protocols are critical during handling?
A3. Adhere to hazard codes (e.g., H300-H313 for toxicity):
- Preventive Measures : Use fume hoods, gloves, and eye protection (P201, P210) .
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (P401-P422) .
Advanced Questions
Q. Q4. How can synthetic yields be optimized for the cyclization step?
A4. Strategies include:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction efficiency .
- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 24 h) while maintaining yields >80% .
- In-line Monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry dynamically .
Q. Q5. How should researchers resolve contradictions in crystallographic data across studies?
A5. Discrepancies in unit cell parameters (e.g., V = 1586 ų vs. 1847 ų) may arise from:
-
Polymorphism : Characterize multiple crystal forms via differential scanning calorimetry (DSC) .
-
Data Quality : Re-refine datasets using updated SHELX versions or cross-validate with DFT-optimized geometries .
-
Table : Comparison of Reported Crystallographic Data
Parameter Study A Study B Space Group P2₁/n P2₁/c a (Å) 9.5219 8.8731 β (°) 97.829 96.689 Z 4 4
Q. Q6. What methodologies are used to assess biological activity in pyrano-pyridine derivatives?
A6. Focus on structure-activity relationship (SAR) studies:
- In Vitro Assays : Test phosphodiesterase inhibition (IC₅₀) or antifungal activity (MIC) using standardized protocols .
- Molecular Docking : Map the compound’s geometry (e.g., pyrano ring dihedral angles) to binding pockets of target proteins (e.g., PDE4B) .
- Metabolic Stability : Evaluate hepatic microsomal half-life (e.g., human liver microsomes) to prioritize lead compounds .
Q. Q7. How can computational chemistry aid in predicting reactivity or stability?
A7. Employ:
- DFT Calculations : Optimize molecular geometry (B3LYP/6-311+G**) to identify reactive sites (e.g., carbonitrile group) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing .
- ADMET Prediction : Use tools like SwissADME to estimate solubility (Log P) and toxicity (LD₅₀) .
Methodological Best Practices
- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CCDC) for peer validation .
- Contingency Planning : Pre-test reaction scalability (e.g., 1 mmol → 10 mmol) to identify bottlenecks in solvent volume or exothermicity .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to accelerate SAR optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
